molecular formula C26H53NO2 B163701 N-Octylsphingosine CAS No. 170926-06-4

N-Octylsphingosine

Cat. No. B163701
M. Wt: 411.7 g/mol
InChI Key: CSRGRGSMEUKQSD-XQAXIDAFSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Octylsphingosine consists of a long hydrocarbon chain with an amine and two hydroxyl groups . The InChI string representation of its structure is InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26 (29)25 (24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+/t25-,26+/m0/s1 .


Physical And Chemical Properties Analysis

N-Octylsphingosine has a molecular weight of 411.7 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 23 . Its exact mass and monoisotopic mass are 411.40762993 g/mol . The topological polar surface area is 52.5 Ų .

Scientific Research Applications

  • Organic Electrochemical Transistors (OECTs)

    • Application: OECTs have high transconductance, low operating voltages, and good biocompatibility, making them promising for chemo/biosensors, bioelectronics, neuromorphic computing, etc .
    • Method: The development of n-type and ambipolar OECT materials and their applications have been fast due to novel materials design and device optimization .
    • Results: The review provides an introduction to the working principles of n-type and ambipolar OECTs and surveys their recent developments and applications .
  • Therapeutic Proteins

    • Application: Glycosylation, a post-translational modification, has been shown to exert positive effects on many properties of proteins, including molecular stability, and pharmacodynamic and pharmacokinetic characteristics .
    • Method: Glycoengineering, which involves changing the glycosylation patterns of proteins, is used to overcome the problems of therapeutic proteins .
    • Results: The review summarizes recent efforts and advances in the glycoengineering of erythropoietin and IgG monoclonal antibodies .
  • Cell Growth and Proliferation

    • Application: C1P, a type of sphingolipid, was first proven to stimulate DNA synthesis and proliferation in fibroblasts, in addition to regulating cell growth in primary photoreceptor progenitors, primary bone marrow-derived macrophages (BMDM), C2C12 macrophages, and various cancer cell types .
    • Method: The exact methods of application or experimental procedures were not detailed in the source .
    • Results: The exact results or outcomes obtained were not detailed in the source .
  • Neuroscience

    • Method: The exact methods of application or experimental procedures were not detailed in the source .
    • Results: The exact results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

(E,2S,3R)-2-(octylamino)octadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+/t25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRGRGSMEUKQSD-XQAXIDAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octylsphingosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
K Tamiya‐Koizumi, T Murate, M Suzuki… - IUBMB …, 1997 - Wiley Online Library
… Acylsphingosine (ceramide), N-acetylsphingosine (C-2 ceramide) and N-octylsphingosine (C-8 ceramide) were purchased from Matreya, Inc. (USA). cissphingosine was synthesized as …
Number of citations: 89 iubmb.onlinelibrary.wiley.com
F Pampinella, M Pozzobon, E Zanetti, PG Gamba… - Neurological …, 2000 - Springer
… More recently, we switched to a slightly modified formulation that also contains 5% molar ratio PEG-CerC8 (1-OH-[2’-(w-methoxypolyethylene-glycol) succinoyl]-2-N-octylsphingosine). …
Number of citations: 12 link.springer.com
O Hwang, G Kim, YJ Jang, SW Kim, G Choi… - Molecular …, 2001 - ASPET
… On the other hand, N-octylsphingosine is reported to stimulate apoptosis more effectively than N-octanoylsphingosine (Karasavvas et al., 1996), suggesting that the amide group is not …
Number of citations: 54 molpharm.aspetjournals.org
MN Perera, V Ganesan, LJ Siskind, ZM Szulc… - Chemistry and physics …, 2016 - Elsevier
A ceramide commonly found in mammalian cells, C 16 -ceramide (N-palmitoyl-d-erythro-sphingosine), is capable of forming large, protein-permeable channels in the mitochondrial …
Number of citations: 16 www.sciencedirect.com
T Ariga, WD Jarvis, KY Robert - Journal of lipid research, 1998 - ASBMB
… Stereospecific induction of apoptosis in U937 cells by N-octanoylsphingosine and N-octylsphingosine: the ceramide group is not required for apoptosis. …
Number of citations: 227 www.jlr.org
I Žebrakovská, M Máša, J Srp, M Horn… - … et Biophysica Acta (BBA …, 2011 - Elsevier
Cathepsin D is an aspartic peptidase involved in cellular processes including proliferation and apoptosis and implicated in human pathologies such as cancer and neurodegeneration. …
Number of citations: 10 www.sciencedirect.com
MN Perera, V Ganesan, LJ Siskind, ZM Szulc… - … et Biophysica Acta (BBA …, 2012 - Elsevier
The sphingolipid, ceramide, self-assembles in the mitochondrial outer membrane (MOM), forming large channels capable of translocating proteins. These channels are believed to be …
Number of citations: 50 www.sciencedirect.com
R Bittman - Chemistry and physics of lipids, 2004 - Elsevier
This paper is an overview of the 2003 Avanti Award in Lipids address that was presented by Robert Bittman at the American Society for Biochemistry and Molecular Biology (ASBMB) …
Number of citations: 33 www.sciencedirect.com
E Lissina, D Weiss, B Young, A Rella… - ACS chemical …, 2013 - ACS Publications
… We found that purified CaCrg1 binds specifically to C8-ceramide (N-octanoylsphingosine) and its analogue C8-ceramine (N-octylsphingosine) (Figure 5B and C). CaCrg1 also binds to …
Number of citations: 7 pubs.acs.org
J Corver, L Moesby, RK Erukulla, KC Reddy… - Journal of …, 1995 - Am Soc Microbiol
… N-Octanoylsphingosine stereoisomers and N-octylsphingosine induce apoptosis with variable potency in U937 cells. The ceramide carbonyl group is not required for apoptosis. J. …
Number of citations: 66 journals.asm.org

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